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molecular formula C11H16N2O2 B2470352 tert-Butyl (5-methylpyridin-3-yl)carbamate CAS No. 631910-23-1

tert-Butyl (5-methylpyridin-3-yl)carbamate

Cat. No. B2470352
M. Wt: 208.261
InChI Key: XYPVJWFXUXXBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138530B2

Procedure details

5-Methyl-nicotinic acid (2 g, 14.6 mmol) was dissolved into t-Butanol (59 mL). To this was added N,N-Diisopropylethylamine (7.6 mL, 43.8 mmol) and diphenylphosphoryl azide (3.8 mL, 17.5 mmol). The reaction was heated to 80° C. overnight in a flask fitted with septa and argon gas line. The solvents were evaporated in vacuo and the resulting residue was dissolved into EtOAc, washed with saturated NaHCO3 and water. The combined organic layers were dried (MgSO4) and the solvents were removed in vacuo. The residue was purified by flash column chromatography (SiO2) (50% EtOAc in hexanes) that yielded the title compound as a white solid (2.03 g, 67%). 1H-NMR (CDCl3): δ 8.22 (m, 1H), 8.14 (m, 1H), 7.88 (br s, 1H), 6.58 (br s, 1H), 2.34 (s, 3H), 1.55 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7](O)=O.C([N:14]([CH2:18]C)C(C)C)(C)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:27])C=CC=CC=1.[C:37]([OH:41])([CH3:40])([CH3:39])[CH3:38]>>[C:37]([O:41][C:18](=[O:27])[NH:14][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH3:7])[CH:10]=1)([CH3:40])([CH3:39])[CH3:38]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1C=NC=C(C(=O)O)C1
Name
Quantity
59 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
7.6 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
3.8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with septa and argon gas line
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved into EtOAc
WASH
Type
WASH
Details
washed with saturated NaHCO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (SiO2) (50% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1C=NC=C(C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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